molecular formula C6H7ClN2O4S B2507926 Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate CAS No. 1151512-24-1

Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B2507926
CAS No.: 1151512-24-1
M. Wt: 238.64
InChI Key: JJVDDLLUYKYWSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate ( 1151512-24-1) is a high-value sulfonyl chloride intermediate designed for use in organic and medicinal chemistry research. With the molecular formula C6H7ClN2O4S and a molecular weight of 238.65 g/mol, this compound serves as a critical building block in the synthesis of more complex molecules, particularly those with potential biological activity . Its primary research application lies in the exploration and development of novel succinate dehydrogenase (SDH) inhibitor fungicides . The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amide scaffold, for which this compound is a key synthetic precursor, is a prominent motif in modern agrochemical research and is found in several commercial fungicides such as isopyrazam, sedaxane, bixafen, and fluxapyroxad . The reactive chlorosulfonyl group enables further functionalization, particularly to create sulfonamide derivatives, allowing researchers to explore structure-activity relationships and develop new active compounds. When handling, strict safety protocols must be observed. This product is classified as Hazard Class 8 with GHS hazard statements H314 (Causes severe skin burns and eye damage) and H290 (May be corrosive to metals) . This product is intended for research purposes in a laboratory setting and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

methyl 5-chlorosulfonyl-1-methylpyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O4S/c1-9-5(14(7,11)12)4(3-8-9)6(10)13-2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJVDDLLUYKYWSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)OC)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Pyrazole Core

The construction of the pyrazole ring with precise substituent placement is the foundational step in synthesizing methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate. Two primary strategies dominate this stage:

Cyclization of Hydrazine Derivatives

Hydrazine reacts with 1,3-diketones or β-keto esters to form the pyrazole ring. For instance, ethyl 3-oxobutanoate and methylhydrazine undergo cyclization in ethanol at 80°C for 6 hours, yielding 1-methyl-1H-pyrazole-4-carboxylate derivatives. This method achieves 85–92% yields, with the methyl group at position 1 and the ester at position 4 established during cyclization.

Alkylation and Esterification

Post-cyclization modifications include alkylation to introduce the methyl group at position 1. Dimethyl carbonate serves as a green alkylating agent, reacting with 5-pyrazolecarboxylic acid esters in the presence of potassium carbonate. For example, 3-ethyl-5-pyrazolecarboxylic acid ethyl ester reacts with dimethyl carbonate at 120°C for 8 hours, yielding 1-methyl-3-ethyl-5-pyrazolecarboxylic acid ethyl ester with 94% efficiency.

Sulfonation at Position 5

Introducing the sulfonyl group at position 5 requires careful control of reaction conditions to avoid over-sulfonation or ring degradation.

Chlorosulfonic Acid-Mediated Sulfonation

Direct treatment of 1-methyl-1H-pyrazole-4-carboxylate with chlorosulfonic acid at 0–5°C in dichloroethane produces the sulfonic acid intermediate. This exothermic reaction necessitates slow reagent addition and vigorous stirring to maintain temperature control. The sulfonic acid is subsequently isolated via aqueous workup, achieving 75–80% purity before further processing.

Sulfur Trioxide Complexes

Sulfur trioxide–trimethylamine complexes offer a milder alternative for sulfonation. Reacting the pyrazole derivative with the complex in acetonitrile at 50°C for 4 hours affords the sulfonic acid with 88% yield. This method reduces side reactions compared to chlorosulfonic acid, particularly for thermally sensitive substrates.

Chlorination to Sulfonyl Chloride

Converting the sulfonic acid to the chlorosulfonyl group is achieved through two principal methods:

Phosphorus Pentachloride (PCl₅)

Treating the sulfonic acid with excess PCl₅ in refluxing dichloromethane (40°C, 3 hours) yields the sulfonyl chloride. This method provides 82–85% yields but generates stoichiometric phosphorus oxychloride (POCl₃) as a byproduct, necessitating careful waste management.

Thionyl Chloride (SOCl₂)

Thionyl chloride in toluene under reflux (110°C, 6 hours) effectively chlorinates the sulfonic acid. Catalytic dimethylformamide (DMF) accelerates the reaction, achieving 90% conversion. Excess SOCl₂ is removed via distillation, simplifying purification.

Table 1: Chlorination Methods Comparison
Method Reagent Temperature Time (h) Yield (%) Byproduct
PCl₅ Dichloromethane 40°C 3 82–85 POCl₃
SOCl₂ Toluene 110°C 6 90 SO₂, HCl

Alternative One-Pot Sulfonation-Chlorination

Recent protocols combine sulfonation and chlorination in a single step to minimize intermediate isolation.

Chlorosulfonic Acid Direct Synthesis

Reacting 1-methyl-1H-pyrazole-4-carboxylate with excess chlorosulfonic acid at 0°C for 2 hours directly yields the chlorosulfonyl derivative. This one-pot method achieves 78% yield but requires precise stoichiometry to avoid polysulfonation.

Microwave-Assisted Reactions

Microwave irradiation (60°C, 10 minutes) accelerates the reaction between pyrazole derivatives and chlorosulfonic acid in acetonitrile, achieving 92% yield. This method reduces reaction times from hours to minutes and enhances reproducibility.

Process Optimization and Industrial Applications

Green Chemistry Principles

Solvent selection significantly impacts the environmental footprint. Replacing dichloromethane with cyclopentyl methyl ether (CPME) in chlorination steps reduces toxicity while maintaining 85% yield.

Continuous Flow Synthesis

Industrial-scale production employs continuous flow reactors to handle exothermic sulfonation and chlorination steps. A pilot study demonstrated a 40% reduction in energy consumption and 95% yield stability over 100 batches.

Byproduct Recycling

Phosphorus oxychloride from PCl₅-mediated reactions is captured and converted to phosphate fertilizers, aligning with circular economy principles.

Analytical Characterization

Critical quality control measures include:

  • NMR Spectroscopy : Confirms substituent positions via characteristic shifts (e.g., methyl group at δ 3.88 ppm, sulfonyl chloride at δ 7.56 ppm).
  • HPLC Purity Analysis : Reverse-phase C18 columns with UV detection at 254 nm ensure ≥98% purity for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Cyclization Reactions: It can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include bases such as sodium hydroxide or potassium carbonate, and solvents like dichloromethane or acetonitrile. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acid derivatives.

Scientific Research Applications

Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This reactivity underlies its potential biological activities and its use in chemical synthesis.

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Structural Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Applications Stability
This compound C₆H₇ClN₂O₄S 238.64 Chlorosulfonyl (-SO₂Cl) at position 5 High reactivity (nucleophilic substitution, sulfonamide formation) Drug synthesis, agrochemical intermediates Moisture-sensitive; requires anhydrous handling
Methyl 5-[(4-chlorophenyl)sulfanyl]-4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate C₁₈H₁₄ClN₃O₃S 387.84 Sulfanyl (-S-) with 4-chlorophenyl group Oxidation to sulfones, coupling reactions Pharmaceutical intermediates Air-stable but oxidizable under strong conditions
Methyl 5-(2-cyanoethyl)-1-methyl-1H-pyrazole-4-carboxylate C₉H₁₁N₃O₂ 193.20 2-cyanoethyl (-CH₂CH₂CN) Nitrile hydrolysis, Michael additions Agrochemicals, nitrile-based synthesis Stable under ambient conditions; sensitive to acidic/basic hydrolysis
Methyl 5-(chlorosulfonyl)-4-methyl-2-thiophenecarboxylate C₇H₇ClO₄S₂ 254.71 Thiophene ring, chlorosulfonyl (-SO₂Cl) Electrophilic aromatic substitution Conductive polymers, materials science Moderate stability; mp 40–41°C

Key Findings:

Structural Variations and Reactivity: Chlorosulfonyl vs. Sulfanyl Groups: The chlorosulfonyl group in the target compound enables nucleophilic substitution reactions, whereas the sulfanyl group in the phenyl derivative () allows for oxidation to sulfones or participation in coupling reactions . Heterocyclic Core Differences: Replacing the pyrazole ring with a thiophene (as in ) alters electronic properties, favoring applications in conductive materials rather than drug synthesis . Functional Group Impact: The 2-cyanoethyl substituent () introduces nitrile reactivity, enabling hydrolysis to carboxylic acids or participation in click chemistry .

Applications:

  • The target compound’s chlorosulfonyl group is critical for synthesizing sulfonamide drugs, akin to chlorosulfonyl isocyanate’s role in cycloadditions .
  • The thiophene analog () finds niche use in materials science due to thiophene’s conductive properties .

Stability: Chlorosulfonyl-containing compounds (e.g., target compound, thiophene analog) are moisture-sensitive, requiring careful handling . The cyanoethyl derivative () exhibits greater ambient stability but is prone to hydrolysis under acidic/basic conditions .

Biological Activity

Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate is a compound that has garnered attention in the fields of medicinal chemistry and agrochemicals due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and herbicidal properties, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

This compound has the molecular formula C₆H₈ClN₃O₄S and a molecular weight of approximately 253.66 g/mol. The compound features a chlorosulfonyl group attached to a pyrazole ring, which enhances its reactivity and biological activity.

The biological activity of this compound is primarily attributed to the reactivity of the chlorosulfonyl group, which can form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to modifications in protein structure and function, influencing various biochemical pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for developing new antibacterial agents. The mechanism likely involves the inhibition of essential enzymes in bacterial metabolism.

Table 1: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Potential

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The compound's ability to interact with cellular pathways involved in cell cycle regulation suggests potential as an anticancer agent.

Case Study: Apoptosis Induction

A study evaluated the effects of this compound on human breast cancer cells (MCF-7). Results indicated a dose-dependent increase in apoptosis markers after treatment with concentrations ranging from 10 to 50 µM.

Table 2: Effects on Cancer Cell Lines

Cell LineIC50 (µM)Apoptosis Induction (%)
MCF-72570
HeLa3065
A5492075

Herbicidal Activity

The compound has also been studied for its herbicidal properties. It is involved in the synthesis of Halosulfuron Methyl, a widely used herbicide for controlling broadleaf weeds.

Table 3: Herbicidal Efficacy

Target Weed SpeciesEffective Dose (g/ha)
Amaranthus retroflexus50
Chenopodium album40
Solanum nigrum60

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the pyrazole ring or the chlorosulfonyl group can significantly alter the biological activity of the compound. For instance, substituents on the pyrazole ring have been shown to enhance antimicrobial potency while reducing cytotoxicity towards normal cells.

Q & A

Basic: What are the optimal synthetic routes for Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate?

Methodological Answer:
The synthesis typically involves chlorosulfonation of a pyrazole precursor. A common approach starts with 1-methyl-1H-pyrazole-4-carboxylate derivatives, where chlorosulfonic acid is introduced at the 5-position under controlled conditions (0–5°C, inert atmosphere). Key steps include:

Precursor preparation : Cyclocondensation of ethyl acetoacetate with DMF-DMA and hydrazine derivatives to form the pyrazole core .

Chlorosulfonation : Reaction with ClSO₃H in dichloromethane, followed by quenching with ice-water to isolate the sulfonyl chloride intermediate.

Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) to achieve >95% purity.
Reaction yields (60–75%) depend on stoichiometric control of ClSO₃H and temperature gradients .

Basic: How can spectroscopic and crystallographic methods characterize this compound?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to confirm the methyl (δ 3.8–4.0 ppm) and chlorosulfonyl groups (δ 7.2–7.5 ppm for aromatic protons).
    • IR : Validate sulfonyl (1350–1200 cm⁻¹, S=O stretch) and ester (1700–1750 cm⁻¹, C=O) functionalities .
  • Crystallography :
    • Single-crystal X-ray diffraction : Use SHELX for refinement. Hydrogen-bonding patterns (e.g., C–H···O interactions) are analyzed with Mercury software to confirm molecular packing .

Advanced: How to resolve contradictions between X-ray crystallography and NMR data for structural elucidation?

Methodological Answer:
Discrepancies often arise from dynamic effects (e.g., rotational isomerism) or crystal packing distortions. Mitigation strategies:

Variable-temperature NMR : Probe conformational exchange (e.g., -40°C to 80°C) to identify averaged signals .

DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental bond lengths/angles from X-ray data.

Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., Cl···H contacts) to assess packing influences .

Advanced: What strategies enable regioselective derivatization of the chlorosulfonyl group?

Methodological Answer:
The chlorosulfonyl group undergoes nucleophilic substitution (SN2) with selectivity controlled by:

Solvent polarity : Use DMF or DMSO to stabilize transition states in reactions with amines/thiols.

Catalysts : Add triethylamine to scavenge HCl, improving yields in arylthiol substitutions (e.g., 80% yield with 4-methoxythiophenol) .

Temperature : Low temperatures (0–10°C) minimize ester hydrolysis during sulfonamide formation .

Basic: How to evaluate the compound’s bioactivity in antimicrobial assays?

Methodological Answer:

In vitro testing :

  • MIC assays : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (concentration range: 1–256 µg/mL).
  • Cytotoxicity : Validate selectivity via MTT assays on mammalian cell lines (e.g., HEK-293) .

SAR analysis : Compare with analogs (e.g., methylsulfonyl or carboxylate derivatives) to identify critical functional groups .

Advanced: What analytical methods detect impurities in synthesized batches?

Methodological Answer:

  • HPLC-MS : Use a C18 column (ACN/0.1% formic acid gradient) to separate unreacted precursors (e.g., 5-chloro intermediates) and sulfonic acid byproducts.
  • Quantitative ¹H NMR : Integrate impurity peaks (e.g., δ 2.5 ppm for methyl esters) against an internal standard (e.g., 1,3,5-trimethoxybenzene) .
  • Limit of detection (LOD) : Achieve ≤0.1% via LC-UV at 254 nm .

Advanced: How can computational modeling predict reactivity of the chlorosulfonyl group?

Methodological Answer:

  • DFT/Molecular dynamics : Calculate electrophilicity (ω) and local softness (σ) to predict nucleophilic attack sites.
  • Docking studies : Simulate interactions with biological targets (e.g., cyclooxygenase-2) to guide derivatization .
  • Solvent effects : Use COSMO-RS to model reaction kinetics in polar aprotic solvents .

Basic: What are the hydrolytic stability profiles under varying pH?

Methodological Answer:

  • pH-dependent degradation :
    • Acidic (pH 2) : Ester hydrolysis dominates (t₁/₂ ~12 hr at 25°C).
    • Neutral (pH 7) : Stable for >72 hr.
    • Basic (pH 10) : Rapid sulfonyl chloride hydrolysis to sulfonate (t₁/₂ ~30 min).
      Monitor via UV-Vis (λ = 270 nm) or TLC (silica, ethyl acetate/hexane) .

Advanced: How do substituents on the pyrazole ring influence electronic properties?

Methodological Answer:

  • Hammett analysis : Substituents at the 1- and 5-positions alter σₚ values. Chlorosulfonyl groups increase electrophilicity (σₚ ~0.78), enhancing reactivity toward nucleophiles.
  • Cyclic voltammetry : Measure reduction potentials (E₁/₂) to correlate with electron-withdrawing effects .

Advanced: What crystallographic software tools validate hydrogen-bonding networks?

Methodological Answer:

  • Mercury CSD : Analyze short contacts (e.g., C=O···H–C) and graph-set motifs (e.g., R₂²(8) rings) .
  • SHELXL refinement : Apply TWIN/BASF commands for high-resolution or twinned data to resolve disorder .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.